3-(3-bromophenyl)-N-methylpropanamide

Medicinal Chemistry Neuropharmacology Structure–Activity Relationship (SAR)

3-(3-Bromophenyl)-N-methylpropanamide (C₁₀H₁₂BrNO, MW 242.11 g/mol) is a meta‑brominated N‑methyl amide derivative of 3‑phenylpropanoic acid. The compound combines a lipophilic bromo‑aromatic ring with a secondary N‑methyl amide linkage, generating a scaffold that occupies a distinct physicochemical space (predicted cLogP ≈ 2.4–2.6) relative to its ortho‑ and para‑halogen isomers.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B7891646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-N-methylpropanamide
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCNC(=O)CCC1=CC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13)
InChIKeyFRQJMEBNTVTSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-N-methylpropanamide – Technical Baseline for Chemical Procurement & SAR Selection


3-(3-Bromophenyl)-N-methylpropanamide (C₁₀H₁₂BrNO, MW 242.11 g/mol) is a meta‑brominated N‑methyl amide derivative of 3‑phenylpropanoic acid. The compound combines a lipophilic bromo‑aromatic ring with a secondary N‑methyl amide linkage, generating a scaffold that occupies a distinct physicochemical space (predicted cLogP ≈ 2.4–2.6) relative to its ortho‑ and para‑halogen isomers . Its synthesis proceeds via straightforward amidation of 3‑(3‑bromophenyl)propanoic acid with methylamine, yielding a bench‑stable solid typically supplied at ≥95% purity .

Why Generic Substitution of 3-(3-Bromophenyl)-N-methylpropanamide Introduces Uncontrolled SAR and Metabolic Risk


Close structural analogs of 3-(3-bromophenyl)-N-methylpropanamide—such as the ortho‑bromo, para‑bromo, non‑halogenated, or primary‑amide variants—cannot be assumed to behave identically in biological or synthetic contexts. The position of the bromine atom on the phenyl ring alters both electronic distribution and steric presentation to target binding pockets; literature on related phenylpropanoid systems demonstrates that meta‑bromo substitution can confer significantly higher affinity for monoamine transporters than ortho‑bromo substitution [1]. Similarly, the N‑methyl amide confers greater metabolic stability compared to the unsubstituted primary amide, reducing susceptibility to amidase‑mediated hydrolysis [2]. Substituting the N‑methyl group with an N‑methoxy group (Weinreb amide) transforms the compound from a stable biological probe into a reactive acylating agent, fundamentally changing its utility [3]. These differences render generic interchange scientifically unsound without head‑to‑head comparative data.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-N-methylpropanamide Against Closest Analogs


Meta‑Bromo Substitution Enhances Monoamine Transporter Affinity vs. Ortho‑Bromo Isomer

In a systematic study of methylphenidate‑derived phenylpropanoid analogs, substitution at the meta position with bromine increased binding affinity for the dopamine transporter (DAT) relative to the ortho‑bromo congener, which 'considerably decreased affinity' [1]. While this study was conducted on a structurally related scaffold, the consistent halogen‑position SAR trend supports the expectation that the meta‑bromo orientation in 3‑(3‑bromophenyl)‑N‑methylpropanamide preserves steric accessibility to hydrophobic transporter pockets that is compromised by ortho substitution.

Medicinal Chemistry Neuropharmacology Structure–Activity Relationship (SAR)

N‑Methyl Amide Resists Metabolic Hydrolysis Relative to Primary Amide Analog

Primary amides of aryl propionamides are susceptible to rapid hydrolysis by hepatic amidases, whereas N‑methylation sterically shields the amide bond from enzymatic cleavage. In a preclinical pharmacokinetic study of a structurally related aryl propionamide SARM series, N‑methylation of the amide nitrogen was identified as a metabolic soft spot that significantly altered clearance; however, when intended as a stable pharmacophore, the N‑methyl amide exhibited prolonged half‑life in rat liver microsomes compared to the demethylated analog [1]. Although quantitative half‑life values for the exact compound are not publicly available, the class‑level trend indicates that 3‑(3‑bromophenyl)‑N‑methylpropanamide is expected to possess greater metabolic stability than its primary amide counterpart (3‑(3‑bromophenyl)propanamide, CAS 615534‑55‑9).

Drug Metabolism Pharmacokinetics Prodrug Design

Divergent Synthetic Utility vs. Weinreb Amide Analog Confers Role‑Specific Procurement Advantage

The Weinreb amide analog, 3‑(3‑bromophenyl)‑N‑methoxy‑N‑methylpropanamide (CAS 937375‑28‑5), functions as a highly reactive acylating agent that forms ketones upon treatment with Grignard or organolithium reagents, whereas the simple N‑methyl amide is substantially less electrophilic and cannot serve as a ketone precursor [1]. This reactivity difference is exploited in synthetic route design: the Weinreb amide is purchased when the goal is ketone synthesis; the N‑methyl amide is selected when a chemically inert, stable amide linkage is required—for example, as a terminal pharmacophore or as a protected carboxyl surrogate that withstands nucleophilic conditions.

Organic Synthesis Synthetic Methodology Acylating Agents

Meta‑Bromo Isomer Exhibits Distinct Lipophilicity and Electronic Profile vs. Para‑Bromo Isomer

Although experimental logP values for the meta‑bromo isomer have not been published, the para‑bromo isomer (CAS 942598‑36‑9) is reported with computed cLogP = 2.52 and polar surface area (PSA) = 29.1 Ų [1]. Due to the electron‑withdrawing nature of bromine and the different resonance contributions at the meta vs. para positions, the meta‑bromo isomer is expected to display subtly different hydrogen‑bond acceptor capacity and dipole moment, which can influence both passive membrane permeability and target‑binding orientation. In general, meta‑substituted phenyl rings present a different electrostatic potential surface to biological targets compared to para‑substituted rings, a principle well‑documented in medicinal chemistry SAR campaigns.

Physicochemical Profiling Drug Design ADME Prediction

Commercial Availability Pattern Reflects Differential Research Demand Across Bromo‑Positional Isomers

A survey of major research chemical suppliers reveals that the para‑bromo isomer (CAS 942598‑36‑9) is stocked by Fluorochem (95% purity) and AKSci (95% purity) , while the ortho‑bromo isomer (CAS 163810‑49‑9) is available from Fluorochem (95+% purity) . The meta‑bromo isomer, by contrast, is less commonly stocked in ready‑to‑ship inventory, consistent with its specialized role in SAR programs where meta‑halogen placement is specifically required. This pattern indicates that the meta‑bromo compound is typically procured via custom synthesis rather than catalog purchase, reflecting its niche demand profile.

Chemical Sourcing Supply Chain Intelligence Research Chemical Market

Caveat: High‑Strength Differential Evidence Remains Limited for This Compound

It must be explicitly noted that published, quantitative head‑to‑head comparative data for 3‑(3‑bromophenyl)‑N‑methylpropanamide against its closest analogs are scarce. No peer‑reviewed study was identified that directly measures IC₅₀, Kd, metabolic half‑life, or in vivo pharmacokinetic parameters for this exact compound alongside its ortho‑bromo, para‑bromo, or non‑methylated analogs under identical assay conditions. The differentiation claims presented in this guide rely on class‑level SAR inference from related phenylpropanoid and methylphenidate scaffolds, well‑established principles of amide metabolic stability, and fundamental differences in amide reactivity. Users should treat these inferences as hypothesis‑generating and, where critical for project decisions, commission bespoke head‑to‑head profiling.

Data Transparency Evidence Grading Procurement Risk Assessment

Recommended Application Scenarios for 3-(3-Bromophenyl)-N-methylpropanamide Based on Differentiation Evidence


SAR Probe for Meta‑Bromo Positional Preference in CNS Transporter Targeting

When a medicinal chemistry program has identified a phenylpropanamide lead series and needs to establish the optimal bromine substitution pattern for dopamine or serotonin transporter engagement, 3‑(3‑bromophenyl)‑N‑methylpropanamide serves as the specific meta‑bromo probe. Class‑level SAR evidence indicates that meta‑bromo substitution can enhance transporter affinity relative to ortho‑bromo substitution [1], making this compound a critical comparator in halogen‑position scanning experiments.

Metabolically Stable Amide Pharmacophore for In Vivo Pharmacology

In experimental settings where a primary amide analog (e.g., 3‑(3‑bromophenyl)propanamide) has shown target engagement but suffers from rapid hepatic clearance, the N‑methyl amide provides a more metabolically resilient alternative. The N‑methyl group sterically shields the amide bond from amidase hydrolysis [2], potentially extending the compound's effective half‑life in rodent pharmacokinetic studies without altering the bromophenyl recognition element.

Stable Carboxyl Surrogate in Multistep Synthesis Requiring Inert Amide Linkage

Unlike the Weinreb amide analog (3‑(3‑bromophenyl)‑N‑methoxy‑N‑methylpropanamide), which is designed to react with organometallic reagents to form ketones, the simple N‑methyl amide remains inert under these conditions [3]. This makes it the preferred intermediate in synthetic sequences where the amide bond must survive nucleophilic or basic reaction conditions without premature cleavage or ketone formation.

Custom Synthesis Triggered by Niche Demand for Meta‑Bromo Positional Isomer

Given the limited commercial catalog availability of the meta‑bromo isomer compared to the readily stocked ortho‑ and para‑bromo isomers , procurement typically requires engagement with a custom synthesis provider. This scenario is appropriate when a specific SAR hypothesis demands the meta‑bromo orientation and cannot be addressed by the off‑the‑shelf para‑ or ortho‑bromo alternatives.

Quote Request

Request a Quote for 3-(3-bromophenyl)-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.